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Compound of Interest

Compound Name:
Methyl 2-acetylamino-3-

chloropropionate

Cat. No.: B015905 Get Quote

Methyl 2-acetylamino-3-chloropropionate (may also be referred to as N-acetyl-3-chloro-

alanine methyl ester) is a functionalized amino acid derivative. Its structure incorporates a

chiral center, an N-acetyl group, a methyl ester, and a reactive chloromethyl moiety, making it a

highly valuable precursor for a variety of complex molecules.[1] The presence of these distinct

functional groups allows for selective chemical transformations, a cornerstone of modern

synthetic strategy.

The molecule's chirality is of paramount importance. The L-enantiomer, (R)-Methyl 2-

acetylamino-3-chloropropanoate, is a key intermediate in the synthesis of certain

pharmaceuticals.[2] Understanding the stereochemistry is crucial for its application in

stereoselective synthesis.

Table 1: Physicochemical Properties of Methyl 2-acetylamino-3-chloropropionate
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Property Value Source(s)

CAS Number 18635-38-6 ((R)-enantiomer) [1]

Molecular Formula C₆H₁₀ClNO₃ [1]

Molecular Weight 179.60 g/mol [1]

Appearance White to off-white solid [1]

Melting Point 74-76 °C [1]

Solubility

Soluble in organic solvents

such as dichloromethane, ethyl

acetate, and methanol.[1]

[1]

IUPAC Name
methyl (2R)-2-acetamido-3-

chloropropanoate

Synthesis of Methyl 2-acetylamino-3-
chloropropionate: A Strategic Approach from L-
Serine
The most common and economically viable synthesis of (R)-Methyl 2-acetylamino-3-
chloropropionate begins with the readily available amino acid, L-Serine. The synthesis is a

multi-step process designed to systematically modify the functional groups of the starting

material. A Chinese patent outlines a robust three-step method involving esterification,

chlorination, and acylation.[2]

The strategic decision to start with L-Serine is based on its availability and the fact that its

inherent chirality can be preserved throughout the synthesis, leading to the desired

enantiomerically pure product.
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Caption: Synthetic workflow from L-Serine to the target compound.

Detailed Experimental Protocol
The following protocol is a synthesized methodology based on established procedures

described in the patent literature.[2][3] It is designed to be a self-validating system, where the

successful isolation and characterization of each intermediate confirms the efficacy of the

previous step.

Part A: Esterification of L-Serine

Rationale: The first step is a Fischer esterification to protect the carboxylic acid as a methyl

ester. Using thionyl chloride with methanol is a highly effective method, as it generates HCl in

situ, which catalyzes the reaction, and also acts as the chlorinating agent for the subsequent

step.

Procedure:

Suspend L-Serine (1.0 eq) in methanol (approx. 3-4 mL per gram of serine).

Cool the suspension to 0-5 °C in an ice bath.

Slowly add thionyl chloride (1.2-1.5 eq) dropwise, maintaining the temperature below 10

°C.

After the addition is complete, allow the mixture to warm to room temperature and then

heat to reflux (approx. 65 °C) for 2-4 hours, or until TLC analysis indicates the

consumption of starting material.

Cool the reaction mixture and remove the solvent under reduced pressure to yield crude

L-Serine methyl ester hydrochloride as a solid. This intermediate is often used in the next

step without further purification.

Part B: Chlorination of the Hydroxyl Group

Rationale: This step substitutes the primary alcohol of the serine derivative with a chlorine

atom via a nucleophilic substitution reaction. Thionyl chloride is an excellent reagent for this
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transformation, and a catalytic amount of dimethylformamide (DMF) can be used to form the

Vilsmeier reagent in situ, which facilitates the reaction.

Procedure:

Suspend the L-Serine methyl ester hydrochloride (1.0 eq) from the previous step in a

suitable solvent like dichloromethane or dichloroethane.

Add a catalytic amount of DMF (e.g., 0.05 eq).

Slowly add thionyl chloride (1.5-2.0 eq) dropwise at a controlled temperature (e.g., 35-40

°C).[3]

Heat the reaction mixture and reflux for an extended period (can be up to 48-60 hours)

until the reaction is complete as monitored by TLC or GC.[3]

After completion, cool the mixture and evaporate the solvent to obtain crude 3-Chloro-L-

alanine methyl ester hydrochloride.

Part C: N-Acetylation

Rationale: The final step is the acylation of the primary amine to form the amide. Acetic

anhydride is an effective and common acetylating agent for this purpose.

Procedure:

Dissolve the crude 3-Chloro-L-alanine methyl ester hydrochloride (1.0 eq) in a suitable

solvent.

Add acetic anhydride (1.1-1.5 eq). The reaction may be performed in the presence of a

base to neutralize the HCl salt and drive the reaction.

Stir the reaction at room temperature until completion.

Upon completion, the reaction mixture is worked up, typically by quenching with water or a

bicarbonate solution, followed by extraction with an organic solvent.
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The organic layer is dried and concentrated. The final product, Methyl 2-acetylamino-3-
chloropropionate, can be purified by recrystallization from a solvent like ethanol to yield a

white solid.[2]

Core Application: A Gateway to Aziridines and
Pharmaceutical Synthesis
The synthetic value of Methyl 2-acetylamino-3-chloropropionate lies in its ability to act as a

precursor to other high-value chemical entities.

Intramolecular Cyclization to Aziridine-2-Carboxylate
One of the most powerful applications of this compound is its conversion to a highly

functionalized aziridine.[1][4] In the presence of a base, the amide proton is abstracted, and the

resulting anion undergoes an intramolecular SN2 reaction, displacing the chloride to form the

strained three-membered aziridine ring.

This transformation is stereospecific and provides a direct route to chiral aziridine-2-

carboxylates. These aziridines are exceptionally useful intermediates, as the strained ring can

be opened by a wide range of nucleophiles to stereoselectively introduce new functionalities,

providing access to diverse unnatural α- and β-amino acids.[5]
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Caption: Base-mediated cyclization to form an aziridine ring.

Key Intermediate in the Synthesis of Ramipril
Methyl 2-acetylamino-3-chloropropionate is identified in the patent literature as a crucial

intermediate in the synthesis of Ramipril.[2] Ramipril is a potent angiotensin-converting enzyme

(ACE) inhibitor used to treat high blood pressure and congestive heart failure. The synthesis of

complex APIs like Ramipril requires chiral building blocks that can be incorporated into the final

structure with high fidelity. The use of this specific chloro-alanine derivative underscores its

importance in the pharmaceutical industry, where access to enantiomerically pure and versatile

intermediates is a critical factor in drug development and manufacturing.

Safety and Handling
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As with any chlorinated organic compound, appropriate safety precautions must be taken.

Methyl 2-acetylamino-3-chloropropionate may cause an allergic skin reaction and is

considered very toxic to aquatic life with long-lasting effects.[6] Standard laboratory personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn

at all times. All manipulations should be performed in a well-ventilated fume hood to avoid

inhalation. Refer to the specific Safety Data Sheet (SDS) for comprehensive handling and

disposal information.

Conclusion
Methyl 2-acetylamino-3-chloropropionate is more than a simple chemical intermediate; it is

a strategic tool for the modern organic chemist. Its defined stereochemistry and array of

functional groups provide a reliable platform for constructing complex molecular architectures.

The synthetic route from L-Serine is a practical example of how readily available natural

products can be converted into high-value, non-natural building blocks. Its pivotal role in the

formation of aziridines and in the synthesis of major pharmaceuticals like Ramipril validates its

authoritative standing as an indispensable component in the researcher's synthetic toolbox.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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